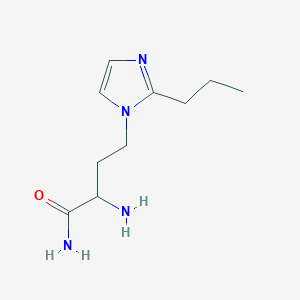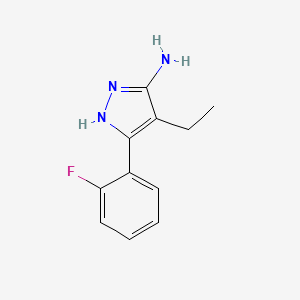
4-Ethyl-3-(2-fluorophenyl)-1h-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-3-(2-fluorophenyl)-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family. This compound is characterized by the presence of an ethyl group at the 4th position, a fluorophenyl group at the 3rd position, and an amine group at the 5th position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(2-fluorophenyl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate 1,3-diketone or β-keto ester. For instance, ethyl acetoacetate can react with hydrazine hydrate to form the pyrazole ring.
Substitution Reactions: The introduction of the 2-fluorophenyl group can be achieved through a nucleophilic aromatic substitution reaction. This involves reacting the pyrazole intermediate with a fluorobenzene derivative under basic conditions.
Amination: The final step involves the introduction of the amine group at the 5th position of the pyrazole ring. This can be achieved through a reductive amination reaction using an appropriate amine source and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: 4-Ethyl-3-(2-fluorophenyl)-1h-pyrazol-5-carboxylic acid.
Reduction: 4-Ethyl-3-phenyl-1h-pyrazol-5-amine.
Substitution: Various halogenated derivatives.
科学研究应用
Chemistry
In chemistry, 4-Ethyl-3-(2-fluorophenyl)-1h-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties. Research is ongoing to explore its efficacy in these areas.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.
作用机制
The mechanism of action of 4-Ethyl-3-(2-fluorophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
4-Ethyl-3-phenyl-1h-pyrazol-5-amine: Lacks the fluorine atom, which may affect its biological activity and reactivity.
4-Methyl-3-(2-fluorophenyl)-1h-pyrazol-5-amine: Has a methyl group instead of an ethyl group, potentially altering its physical and chemical properties.
4-Ethyl-3-(4-fluorophenyl)-1h-pyrazol-5-amine: The fluorine atom is positioned differently, which can influence its interaction with biological targets.
Uniqueness
4-Ethyl-3-(2-fluorophenyl)-1h-pyrazol-5-amine is unique due to the specific positioning of its functional groups. The combination of an ethyl group, a fluorophenyl group, and an amine group on the pyrazole ring provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H12FN3 |
|---|---|
分子量 |
205.23 g/mol |
IUPAC 名称 |
4-ethyl-5-(2-fluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12FN3/c1-2-7-10(14-15-11(7)13)8-5-3-4-6-9(8)12/h3-6H,2H2,1H3,(H3,13,14,15) |
InChI 键 |
MXEIKVJMBWIKQP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NN=C1N)C2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



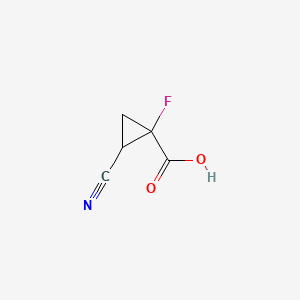
![4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine](/img/structure/B13528573.png)
![1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride](/img/structure/B13528577.png)

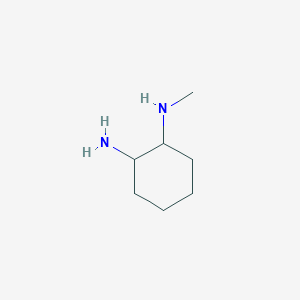
![2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13528586.png)

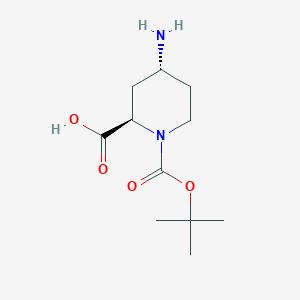
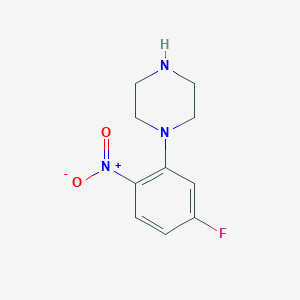
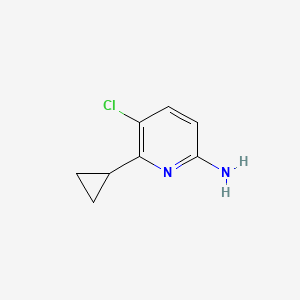
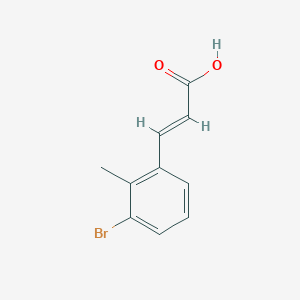
![Methyl 6-isopropyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528633.png)
